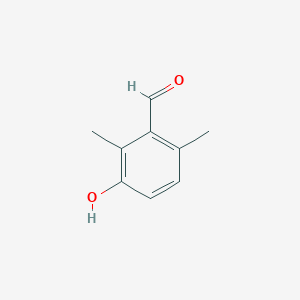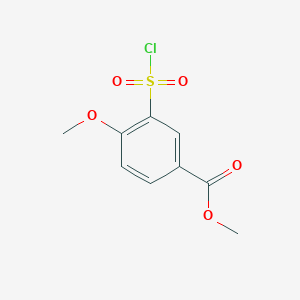
3-Hydroxy-2,6-dimethylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2,6-dimethylbenzaldehyde, also known as m-Hydroxyacetophenone, is a chemical compound with the molecular formula C9H10O2. It is a white crystalline solid with a sweet, floral odor and is widely used in the pharmaceutical industry.
Wirkmechanismus
The exact mechanism of action of 3-Hydroxy-2,6-dimethylbenzaldehyde is not yet fully understood. However, it is believed to exert its pharmacological effects through various mechanisms, including the inhibition of oxidative stress, inflammation, and the activation of signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 3-Hydroxy-2,6-dimethylbenzaldehyde has a wide range of biochemical and physiological effects. It has been found to possess antioxidant properties, which can help protect cells from oxidative stress and damage. It also has anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been found to possess antimicrobial properties, which can help fight against bacterial and fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Hydroxy-2,6-dimethylbenzaldehyde in lab experiments is that it is readily available and relatively inexpensive. It also has a wide range of potential applications, which makes it a versatile compound for research. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in various experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-Hydroxy-2,6-dimethylbenzaldehyde. One area of interest is its potential as a neuroprotective agent, particularly in the treatment of Alzheimer's disease. Additional studies are needed to further investigate its mechanism of action and potential therapeutic applications. Other potential future directions for research include its use as an antimicrobial agent and its potential applications in the treatment of other inflammatory and oxidative stress-related disorders.
Conclusion
In conclusion, 3-Hydroxy-2,6-dimethylbenzaldehyde is a versatile compound with a wide range of potential applications in the pharmaceutical industry. Its antioxidant, anti-inflammatory, and antimicrobial properties make it a promising compound for further research. While its mechanism of action is not yet fully understood, ongoing studies are shedding light on its potential therapeutic applications. Further research is needed to fully understand its potential benefits and limitations.
Synthesemethoden
The synthesis of 3-Hydroxy-2,6-dimethylbenzaldehyde can be achieved through various methods, including the reaction of 3,4-dimethylphenol with chloroacetyl chloride in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 2,6-dimethylphenol with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2,6-dimethylbenzaldehyde has been widely studied for its potential biological and pharmacological activities. It has been found to possess antioxidant, anti-inflammatory, and antimicrobial properties. Studies have also shown that it has potential as a neuroprotective agent and may have applications in the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
179554-20-2 |
|---|---|
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
3-hydroxy-2,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-9(11)7(2)8(6)5-10/h3-5,11H,1-2H3 |
InChI-Schlüssel |
ALSLMZLSIBDVQU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)O)C)C=O |
Kanonische SMILES |
CC1=C(C(=C(C=C1)O)C)C=O |
Synonyme |
Benzaldehyde, 3-hydroxy-2,6-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine](/img/structure/B66907.png)
![4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B66908.png)



![Furo[3,2-b]pyridine-5-carbonitrile](/img/structure/B66919.png)

